molecular formula C27H30N4O3S B295724 6-{4-[2-(4-sec-butylphenoxy)ethoxy]benzylidene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

6-{4-[2-(4-sec-butylphenoxy)ethoxy]benzylidene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B295724
M. Wt: 490.6 g/mol
InChI Key: ZCUQTIBULDYJQG-WLKIOIGBSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-{4-[2-(4-sec-butylphenoxy)ethoxy]benzylidene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one, also known as TDZD-8, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. TDZD-8 is a member of the thiadiazolidinone family of compounds, which have been shown to possess anti-inflammatory, anti-tumor, and neuroprotective properties.

Mechanism of Action

6-{4-[2-(4-sec-butylphenoxy)ethoxy]benzylidene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one exerts its biological effects by inhibiting glycogen synthase kinase-3 (GSK-3), a serine/threonine kinase that plays a key role in various cellular processes, including cell proliferation, differentiation, and apoptosis. This compound binds to the ATP-binding site of GSK-3 and prevents its phosphorylation, thereby inhibiting its activity. This leads to the activation of various downstream signaling pathways, including the Wnt/β-catenin pathway, which regulates cell proliferation and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In cancer, this compound inhibits cell proliferation and induces apoptosis by regulating the expression of various genes involved in cell cycle progression and apoptosis. In diabetes, this compound improves insulin sensitivity by activating the insulin signaling pathway and increasing glucose uptake. In Alzheimer's disease, this compound reduces the accumulation of beta-amyloid plaques by inhibiting the activity of beta-secretase, an enzyme that cleaves amyloid precursor protein to produce beta-amyloid peptides. In inflammatory diseases, this compound reduces inflammation by inhibiting the production of pro-inflammatory cytokines and the activation of NF-κB signaling pathway.

Advantages and Limitations for Lab Experiments

6-{4-[2-(4-sec-butylphenoxy)ethoxy]benzylidene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified to improve its potency and selectivity. It has been extensively studied and its mechanism of action is well understood. However, this compound also has some limitations. It is a non-specific inhibitor that can also inhibit other kinases besides GSK-3. It has poor solubility in water and requires the use of organic solvents for in vitro experiments.

Future Directions

There are several future directions for 6-{4-[2-(4-sec-butylphenoxy)ethoxy]benzylidene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one research. One area of interest is the development of more potent and selective GSK-3 inhibitors based on the structure of this compound. Another area of interest is the evaluation of this compound in combination with other drugs for the treatment of cancer, diabetes, and Alzheimer's disease. Finally, the development of this compound analogs with improved solubility and bioavailability is also an area of interest for future research.
In conclusion, this compound is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. Its mechanism of action involves the inhibition of GSK-3, a key regulator of various cellular processes. This compound has several advantages for lab experiments, but also has some limitations. Future research on this compound may lead to the development of more potent and selective GSK-3 inhibitors and the evaluation of this compound in combination with other drugs for the treatment of various diseases.

Synthesis Methods

6-{4-[2-(4-sec-butylphenoxy)ethoxy]benzylidene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one can be synthesized using a modified version of the method described by Bain et al. (2003). The synthesis involves the reaction of 2-(4-sec-butylphenoxy)ethanol with 4-formylbenzoic acid, followed by the reaction of the resulting aldehyde with 2-propyl-4,5-dihydrothiazole-4-carboxylic acid. The final step involves the reaction of the resulting thiadiazolidinone with 2-amino-5-nitropyrimidine to yield this compound.

Scientific Research Applications

6-{4-[2-(4-sec-butylphenoxy)ethoxy]benzylidene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, Alzheimer's disease, and inflammatory diseases. In cancer, this compound has been shown to inhibit the growth and metastasis of various cancer cell lines, including breast cancer, pancreatic cancer, and lung cancer. In diabetes, this compound has been shown to improve insulin sensitivity and reduce blood glucose levels. In Alzheimer's disease, this compound has been shown to reduce the accumulation of beta-amyloid plaques and improve cognitive function. In inflammatory diseases, this compound has been shown to reduce inflammation and inhibit the production of pro-inflammatory cytokines.

Properties

Molecular Formula

C27H30N4O3S

Molecular Weight

490.6 g/mol

IUPAC Name

(6Z)-6-[[4-[2-(4-butan-2-ylphenoxy)ethoxy]phenyl]methylidene]-5-imino-2-propyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C27H30N4O3S/c1-4-6-24-30-31-25(28)23(26(32)29-27(31)35-24)17-19-7-11-21(12-8-19)33-15-16-34-22-13-9-20(10-14-22)18(3)5-2/h7-14,17-18,28H,4-6,15-16H2,1-3H3/b23-17-,28-25?

InChI Key

ZCUQTIBULDYJQG-WLKIOIGBSA-N

Isomeric SMILES

CCCC1=NN2C(=N)/C(=C/C3=CC=C(C=C3)OCCOC4=CC=C(C=C4)C(C)CC)/C(=O)N=C2S1

SMILES

CCCC1=NN2C(=N)C(=CC3=CC=C(C=C3)OCCOC4=CC=C(C=C4)C(C)CC)C(=O)N=C2S1

Canonical SMILES

CCCC1=NN2C(=N)C(=CC3=CC=C(C=C3)OCCOC4=CC=C(C=C4)C(C)CC)C(=O)N=C2S1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.